molecular formula C10H23NO3 B12683823 Einecs 304-347-1 CAS No. 94248-73-4

Einecs 304-347-1

Katalognummer: B12683823
CAS-Nummer: 94248-73-4
Molekulargewicht: 205.29 g/mol
InChI-Schlüssel: PWCHGKSFINSXNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 304-347-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Einecs 304-347-1 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include oxidation, reduction, and substitution reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product. The production methods are designed to be efficient and cost-effective, while also adhering to environmental and safety regulations.

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 304-347-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Einecs 304-347-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving cellular processes.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 304-347-1 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Einecs 304-347-1 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:

    Einecs 203-770-8: Amyl nitrite, known for its use in medical and industrial applications.

    Einecs 234-985-5: Bismuth tetroxide, used in various chemical processes.

    Einecs 239-934-0: Mercurous oxide, employed in industrial and laboratory settings.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.

Eigenschaften

CAS-Nummer

94248-73-4

Molekularformel

C10H23NO3

Molekulargewicht

205.29 g/mol

IUPAC-Name

2-aminoethanol;6-methylheptanoic acid

InChI

InChI=1S/C8H16O2.C2H7NO/c1-7(2)5-3-4-6-8(9)10;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);4H,1-3H2

InChI-Schlüssel

PWCHGKSFINSXNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCC(=O)O.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.